![molecular formula C10H12N2O5 B14262440 O-[(2-Nitrophenyl)methyl]-L-serine CAS No. 158691-83-9](/img/structure/B14262440.png)
O-[(2-Nitrophenyl)methyl]-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2-Nitrophenyl)methyl]-L-serine is an organic compound that features a nitrophenyl group attached to a serine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Nitrophenyl)methyl]-L-serine typically involves the reaction of L-serine with 2-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of serine attacks the electrophilic carbon of the nitrobenzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(2-Nitrophenyl)methyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
O-[(2-Nitrophenyl)methyl]-L-serine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of O-[(2-Nitrophenyl)methyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The serine moiety can also interact with biological systems, potentially affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[(2-Nitrophenyl)methyl]hydroxylamine hydrochloride
- 4-Methyl-2-nitrophenyl isocyanate
- (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
O-[(2-Nitrophenyl)methyl]-L-serine is unique due to its combination of a nitrophenyl group and an amino acid moiety
Propriétés
Numéro CAS |
158691-83-9 |
|---|---|
Formule moléculaire |
C10H12N2O5 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(2-nitrophenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
VTERJWKRLSSHIC-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


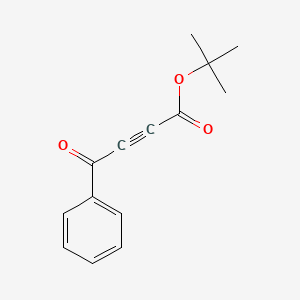
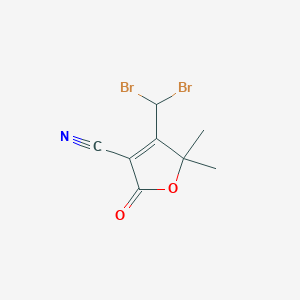
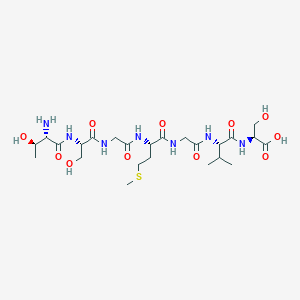
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
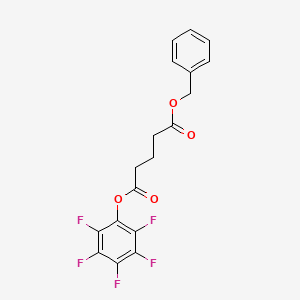

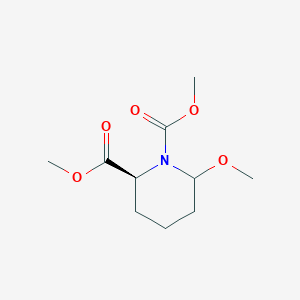
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
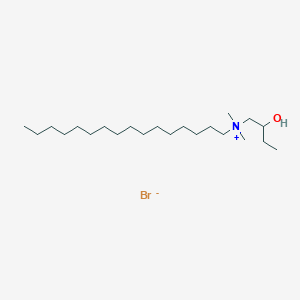
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
